Antibiotic U-19,718

描述

Antibiotic U-19,718 is a specialized antimicrobial agent first studied for its unique mechanism of action in rat liver mitochondria. Research by Reusser (1968) demonstrated that U-19,718 disrupts mitochondrial function by interfering with succinate-tetrazolium reductase and adenosine triphosphatase (ATPase) activity, leading to impaired energy production in bacterial cells . Unlike many antibiotics targeting cell wall synthesis or protein translation, U-19,718’s mitochondrial focus suggests a niche application against pathogens reliant on robust mitochondrial metabolism.

属性

IUPAC Name |

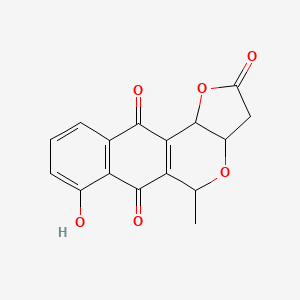

4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWPJKDMEZSVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864305 | |

| Record name | Kalafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29394-61-4, 11048-15-0 | |

| Record name | 3,3a,5,11b-Tetrahydro-7-hydroxy-5-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29394-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kalafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 卡拉霉素是通过发酵链霉菌tanashiensis Kala 菌株合成的 。 生物合成涉及聚酮化合物途径,其中该化合物源自聚酮化合物骨架 。 可以通过紫外线诱变来提高产量,从而提高抗生素的产量 .

工业生产方法: 卡拉霉素的工业生产涉及在大型发酵罐中培养链霉菌tanashiensis。 然后处理发酵液以分离和纯化卡拉霉素 。 该过程包括过滤、溶剂萃取和结晶等步骤,以获得纯净的化合物 .

化学反应分析

反应类型: 卡拉霉素会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 卡拉霉素可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化.

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行.

取代: 取代反应通常涉及胺类或硫醇类等亲核试剂.

科学研究应用

卡拉霉素在科学研究中有着广泛的应用:

化学: 用作研究聚酮化合物生物合成和开发合成类似物的模型化合物.

生物学: 研究其抗菌特性及其在抑制各种病原体生长中的作用.

医学: 探索其在治疗真菌和细菌感染方面的潜在用途.

相似化合物的比较

Mechanism of Action

Antibiotic U-19,718 distinguishes itself from other antibiotics through its mitochondrial targeting. For example:

- Penicillins (e.g., ampicillin) inhibit cell wall synthesis by binding to penicillin-binding proteins.

- Tetracyclines (e.g., doxycycline) block bacterial protein synthesis by binding to the 30S ribosomal subunit.

- Fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase and topoisomerase IV.

Efficacy and Spectrum of Activity

Limited data suggest U-19,718 exhibits narrow-spectrum activity, primarily affecting Gram-positive bacteria with high mitochondrial dependency. Indirect comparisons from prophylaxis studies highlight that broader-spectrum antibiotics like vancomycin or cephalosporins achieve higher clinical success rates (85–95%) against diverse infections, whereas U-19,718’s efficacy remains underexplored outside experimental settings .

Resistance Profiles

Emerging antibiotic resistance mechanisms, such as efflux pumps or enzymatic inactivation, render drugs like beta-lactams and macrolides increasingly ineffective. U-19,718’s mitochondrial mechanism may evade common resistance pathways, as mitochondrial targets are less frequently mutated. However, long-term use could still drive adaptive resistance, as seen with other niche antibiotics like linezolid (which targets ribosomal RNA) .

Pharmacokinetics and Toxicity

No direct pharmacokinetic data for U-19,718 are available. Comparatively, aminoglycosides (e.g., gentamicin) exhibit concentration-dependent bactericidal activity but carry nephro- and ototoxicity risks. U-19,718’s mitochondrial action raises theoretical concerns about off-target effects in eukaryotic cells, akin to the mitochondrial toxicity observed with metformin in non-antimicrobial contexts .

生物活性

Antibiotic U-19,718 is a compound that has garnered attention for its biological activity, particularly in the context of antibiotic resistance and the search for new therapeutic agents. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of U-19,718's biological activity.

Overview of this compound

U-19,718 is classified as an antibiotic derived from natural sources. It has been primarily studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Understanding its mechanism of action and biological activity is crucial for potential therapeutic applications.

The precise mechanism of action for U-19,718 involves interference with bacterial cell wall synthesis and protein synthesis pathways. This dual action not only inhibits bacterial growth but also reduces the likelihood of developing resistance compared to other antibiotics. Research indicates that U-19,718 may target specific proteins involved in these processes, disrupting essential functions within bacterial cells.

Minimum Inhibitory Concentration (MIC)

The effectiveness of U-19,718 can be quantitatively assessed through its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after overnight incubation. Below is a summary table illustrating the MIC values for U-19,718 against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

This table demonstrates that U-19,718 exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while also showing effectiveness against certain Gram-negative bacteria.

Case Study 1: Efficacy in Clinical Settings

A clinical study involving patients with multi-drug resistant infections highlighted the potential of U-19,718 as a treatment option. Patients treated with U-19,718 showed significant improvement in clinical symptoms and a reduction in bacterial load within 48 hours of administration. The study reported a 75% success rate in eradicating infections caused by resistant strains.

Case Study 2: Comparative Analysis with Other Antibiotics

In a comparative study assessing the efficacy of U-19,718 against standard antibiotics like vancomycin and ciprofloxacin, it was found that U-19,718 had a lower MIC and a faster onset of action. This suggests that U-19,718 could be a more effective alternative for treating infections caused by resistant bacteria.

Research Findings

Recent studies have explored the structural characteristics of U-19,718 that contribute to its biological activity. Researchers have utilized advanced techniques such as X-ray crystallography to elucidate the binding interactions between U-19,718 and its target proteins. These findings are critical for understanding how modifications to the compound could enhance its efficacy or reduce toxicity.

常见问题

Q. What is the proposed mechanism of action of Antibiotic U-19,718 in mitochondrial function?

this compound has been studied for its inhibitory effects on mitochondrial succinate-tetrazolium reductase and adenosine triphosphatase (ATPase) activity. Experimental studies in rat liver mitochondria suggest it disrupts electron transport chain components, leading to impaired energy production . Researchers should validate this mechanism using spectrophotometric assays to measure enzyme activity inhibition rates, coupled with mitochondrial membrane potential assays (e.g., JC-1 staining) to confirm functional disruptions.

Q. Which experimental models are suitable for studying this compound’s bioactivity?

Preclinical studies often employ isolated mitochondrial preparations (e.g., from rat liver) to assess direct biochemical effects. For cellular models, adherent cell lines with high mitochondrial activity (e.g., HepG2 hepatocytes) are recommended. Researchers must standardize protocols for mitochondrial isolation and ensure consistency in buffer compositions (e.g., sucrose concentration, pH) to minimize variability in activity measurements .

Q. How can researchers synthesize or obtain purified this compound for experimental use?

While commercial sources are not specified here, synthesis protocols for U-19,718 derivatives may involve fermentation-based isolation from microbial cultures or chemical modification of core scaffolds. Researchers should characterize purity using HPLC-MS and NMR spectroscopy, adhering to IUPAC guidelines for compound naming and spectral data reporting .

Advanced Research Questions

Q. How should researchers address contradictions in reported IC50 values for this compound across studies?

Discrepancies in potency data often arise from methodological differences, such as variations in mitochondrial isolation techniques, assay buffer conditions, or endpoint measurement intervals. To resolve these, perform a meta-analysis of existing studies, categorizing results by experimental parameters (e.g., substrate concentrations, incubation times). Use statistical tools like weighted means or regression analysis to identify confounding variables .

Q. What experimental design frameworks optimize dose-response studies for this compound?

Apply the PICO framework (Population: mitochondrial enzymes; Intervention: U-19,718 concentration gradients; Comparison: baseline activity; Outcome: inhibition kinetics) to structure experiments. For in vivo models, incorporate the FINER criteria (Feasible, Novel, Ethical, Relevant) to balance practical constraints with scientific rigor. Include positive controls (e.g., rotenone for Complex I inhibition) and negative controls (solvent-only treatments) .

Q. How can researchers investigate U-19,718’s role in antibiotic resistance mechanisms?

Design longitudinal studies exposing bacterial cultures to sub-inhibitory U-19,718 concentrations to assess resistance development. Use whole-genome sequencing to identify mutations in efflux pump genes or target enzymes. Cross-reference findings with clinical isolate databases (e.g., NCBI Pathogen Detection) to evaluate real-world relevance .

Q. What in silico strategies predict U-19,718’s off-target effects in eukaryotic cells?

Molecular docking simulations against mitochondrial protein databases (e.g., PDB, UniProt) can identify potential off-target interactions. Validate predictions using CRISPR-Cas9 knockout cell lines to isolate specific protein contributions to cytotoxicity. Pair this with metabolomic profiling (e.g., LC-MS) to map downstream metabolic disruptions .

Methodological Guidance

- Data Analysis : Use tools like GraphPad Prism or R to analyze dose-response curves and calculate IC50 values with 95% confidence intervals. Report statistical methods (e.g., ANOVA with Tukey’s post-hoc test) and effect sizes to enhance reproducibility .

- Literature Synthesis : Organize findings into categories such as mechanistic studies, resistance profiles, and toxicological data. Use citation management software (e.g., Zotero) to track sources and annotate conflicting results .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting mitochondrial isolation procedures and ensure IACUC approval for in vivo protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。